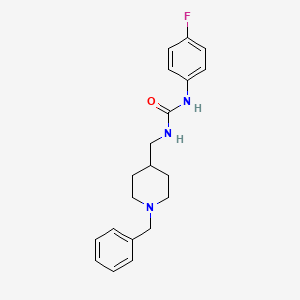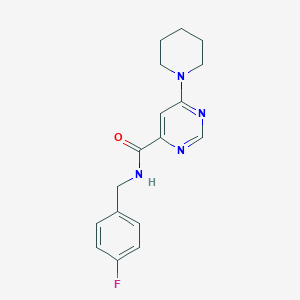
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1-(2-methylprop-2-enyl)-7-prop-2-enylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1-(2-methylprop-2-enyl)-7-prop-2-enylpurine-2,6-dione is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research in the area often focuses on the synthesis and structural characterization of novel compounds with similar complex structures. For instance, studies have developed methodologies for the synthesis of various carboxamide derivatives of benzo[b][1,6]naphthyridines, which show potent cytotoxic activities against several cancer cell lines. Such methodologies underscore the potential for developing therapeutic agents based on complex pyrazole and purine derivatives (Deady et al., 2003).
Catalysis and Polymerization
The exploration of catalysts for promoting efficient synthetic routes is another area of application. For example, the development of N,N,O-chelate zinc enolate complexes for the rapid and controlled polymerization of rac-lactide highlights the utility of such compounds in polymer science. This research points to the broader applicability of pyrazole-derived compounds in catalyzing polymerization processes, suggesting potential material science applications (Yu, Zhang, & Wang, 2013).
Antimicrobial and Antiproliferative Activities
Compounds featuring the pyrazole moiety have been investigated for their antimicrobial and antiproliferative properties. For instance, novel synthesis routes for pyrazolinones and pyrazoles having a benzothiazole moiety have been developed, with some compounds showing promising antimicrobial activity. This research demonstrates the potential pharmaceutical applications of pyrazole-derived compounds in combating various microbial infections (Amir, Javed, & Hassan, 2012).
Material Science and Photovoltaic Applications
In material science, novel electron-withdrawing groups based on pyran and pyrimidine dione structures have been designed for photovoltaic applications. Such compounds, when incorporated into small molecules with oligothiophene, show broad absorption ranges and promise high open circuit voltages, indicating their potential use in solar energy technologies (Li et al., 2012).
Eigenschaften
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-methylprop-2-enyl)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-7-8-22-14-15(19-17(22)24-13(5)9-12(4)20-24)21(6)18(26)23(16(14)25)10-11(2)3/h7,9H,1-2,8,10H2,3-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSLMLXBXJPUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7,7-dioxo-6-oxa-7lambda6-thia-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B2732595.png)
![N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2732596.png)
![N-[[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2732597.png)
![{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2732598.png)

![(1R,5S)-phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2732604.png)
![1-[(4-Phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2732606.png)





